N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The azepane ring can be synthesized through the ring-opening of aziridines, followed by cyclization reactions . The sulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives, such as N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE and N-[4-(AZEPANE-1-SULFONYL)PHENYL]-PHTHALAMIC ACID .
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of an azepane ring, a sulfonyl group, and a pyrimidine ring, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21ClN4O5S2 |
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Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O5S2/c1-29(25,26)18-20-12-15(19)16(22-18)17(24)21-13-6-8-14(9-7-13)30(27,28)23-10-4-2-3-5-11-23/h6-9,12H,2-5,10-11H2,1H3,(H,21,24) |
InChI Key |
PWGQPHOBWKQLLN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl |
Origin of Product |
United States |
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